molecular formula C11H11N7O B15102034 N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B15102034
M. Wt: 257.25 g/mol
InChI Key: ATZHUPIZQLUKCF-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a fused tetrazolo[1,5-a]pyridine core. The molecule includes a carboxamide group at position 6 and a 2-(1H-imidazol-4-yl)ethyl substituent.

Properties

Molecular Formula

C11H11N7O

Molecular Weight

257.25 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C11H11N7O/c19-11(13-4-3-9-5-12-7-14-9)8-1-2-10-15-16-17-18(10)6-8/h1-2,5-7H,3-4H2,(H,12,14)(H,13,19)

InChI Key

ATZHUPIZQLUKCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C=C1C(=O)NCCC3=CN=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step procedures that include the formation of imidazole and tetrazole rings followed by their fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the tetrazole ring can be formed from the reaction of an azide with a nitrile .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The tetrazolo[1,5-a]pyridine core participates in denitrogenative and cyclization reactions.

Denitrogenative Annulation

Under copper-catalyzed azide–alkyne cycloaddition (CuAAC) conditions, the tetrazole ring undergoes denitrogenation to form imidazo[1,2-a]quinoxaline derivatives .

Reaction ConditionsReagents/CatalystsProductsYieldReference
80°C, DMF, 24 hCuI, phenylacetyleneImidazo[1,2-a]quinoxaline derivatives65–78%

Nucleophilic Substitution

The tetrazole ring reacts with electrophiles at the nitrogen-rich positions. For example, alkylation occurs at N1 under basic conditions, forming N-alkylated derivatives .

Carboxamide Group Transformations

The carboxamide moiety (-CONH-) undergoes hydrolysis and substitution reactions.

Acidic/Basic Hydrolysis

Hydrolysis of the carboxamide group produces the corresponding carboxylic acid under strong acidic or basic conditions.

ConditionsReagentsProductsNotes
6M HCl, reflux, 8 hHClTetrazolo[1,5-a]pyridine-6-carboxylic acidComplete conversion
2M NaOH, ethanol, 70°C, 6 hNaOHSame as above85% yield

Amide Coupling

The carboxamide group reacts with amines in the presence of coupling agents like EDC/HOBt to form secondary amides.

Imidazole Moiety Reactions

The imidazole ring engages in coordination and electrophilic substitution.

Metal Coordination

Imidazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes, as confirmed by UV-Vis and NMR spectroscopy .

Electrophilic Substitution

Nitration and sulfonation occur preferentially at the C2 position of the imidazole ring under mild conditions .

Reaction TypeReagentsProductsYield
NitrationHNO₃, H₂SO₄, 0°C2-Nitroimidazole derivative72%
SulfonationSO₃, DMF, 50°C2-Sulfoimidazole derivative68%

Cross-Reactivity and Tandem Reactions

Multi-functional reactions exploit simultaneous transformations of tetrazole, carboxamide, and imidazole groups.

Tandem Hydrolysis-Alkylation

Sequential hydrolysis of the carboxamide followed by alkylation of the imidazole ring yields bifunctional derivatives :

  • Hydrolysis: 2M NaOH, 70°C → Carboxylic acid

  • Alkylation: CH₃I, K₂CO₃ → Methylated imidazole

CuAAC with Subsequent Functionalization

Copper-catalyzed cycloaddition of the tetrazole ring with alkynes precedes imidazole-directed metal coordination, producing multifunctional architectures .

Comparative Reactivity Table

Key reactions are summarized below:

Functional GroupReaction TypeConditionsKey ReagentsProducts
TetrazoleDenitrogenative annulationCuI, DMF, 80°CPhenylacetyleneImidazo[1,2-a]quinoxaline
CarboxamideHydrolysis6M HCl, refluxHClCarboxylic acid
ImidazoleNitrationHNO₃/H₂SO₄, 0°CNitric acid2-Nitroimidazole

Mechanistic Insights

  • Tetrazole Denitrogenation : Proceeds via copper-mediated N₂ extrusion, forming a nitrene intermediate that undergoes cyclization .

  • Carboxamide Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic water attack.

Scientific Research Applications

N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other interactions, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Tetrazolo-Pyridine Derivatives

Example Compound : Tetrazolo[1,5-a]pyridin-8-amine

  • Structural Differences : The target compound substitutes position 6 with a carboxamide and an imidazole-ethyl group, whereas the analog in features an amine group at position 6.
  • Activity : Tetrazolo[1,5-a]pyridin-8-amine demonstrates alpha-glucosidase inhibitory activity, a key target for diabetes management. The carboxamide group in the target compound may enhance binding affinity compared to the amine due to additional hydrogen-bonding interactions .
Property Target Compound Tetrazolo[1,5-a]pyridin-8-amine
Core Structure Tetrazolo[1,5-a]pyridine Tetrazolo[1,5-a]pyridine
Substituent Position/Type 6-carboxamide; 2-(imidazol-4-yl)ethyl 8-amine
Biological Activity Hypothesized enzyme inhibition (untested) Alpha-glucosidase inhibition

Triazolopyrimidine Derivatives

Example Compounds : 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygen acetylhydrazones

  • Structural Differences : These compounds replace the tetrazolo-pyridine core with a triazolopyrimidine system. Substituents include oxygen acetylhydrazones rather than carboxamide-imidazole chains.
  • Activity : Exhibited herbicidal and fungicidal effects, with chiral derivatives showing enhanced activity. The imidazole group in the target compound could confer distinct metal-binding interactions compared to acetylhydrazones .
Property Target Compound Triazolopyrimidine Derivatives
Core Structure Tetrazolo[1,5-a]pyridine 1,2,4-Triazolo[1,5-a]pyrimidine
Key Substituents Carboxamide, imidazole-ethyl Oxygen acetylhydrazones
Biological Activity Undocumented Herbicidal/fungicidal activity

Quinazoline and Quinoline Derivatives

Example Compounds :

  • N-[3-(4-Quinazolinyl)aminopyrazole-4-carbonyl]aldehyde hydrazones (antimicrobial)
  • Tetrazolo[1,5-a]quinoline-thiazolidinones (analgesic)
  • The target compound’s imidazole-ethyl group contrasts with thiazolidinone or aldehyde hydrazone substituents.
  • Activity: Quinazoline derivatives inhibit plant pathogens (e.g., Fusarium graminearum), while tetrazolo-quinoline-thiazolidinones show analgesic effects. The target compound’s carboxamide may favor enzyme inhibition over antimicrobial or analgesic activity .
Property Target Compound Quinazoline Derivatives Tetrazolo-Quinoline-Thiazolidinones
Core Structure Tetrazolo-pyridine Quinazoline Tetrazolo-quinoline
Substituents Carboxamide, imidazole-ethyl Aldehyde hydrazones Thiazolidinones
Biological Activity Undocumented Antimicrobial Analgesic

Enzyme Inhibition Potential

  • Alpha-Glucosidase Inhibition : highlights tetrazolo-pyridine derivatives as alpha-glucosidase inhibitors. The target compound’s carboxamide group may enhance binding compared to simpler amines, though empirical validation is needed .
  • Chirality Effects : Triazolopyrimidines in show that chiral centers boost bioactivity. The target compound lacks reported chirality, suggesting room for structural optimization .

Q & A

Q. What are the established synthetic routes for N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic annulation. For example, triazolo[1,5-a]pyridines are synthesized via tandem reactions starting from amino-substituted pyridines and 1,2,4-triazole precursors . Key steps include:
  • Coupling : Use of potassium carbonate in DMF as a base for nucleophilic substitution (e.g., 76% yield achieved under these conditions) .
  • Deprotonation : Column chromatography for purification post-reaction .
    Optimization strategies:
  • Temperature control (e.g., 65°C for nucleophilic substitution reactions) .
  • Solvent selection (e.g., hexane/ethyl acetate for crystallization) .
    Data Table :
StepReagents/ConditionsYieldReference
CouplingK₂CO₃, DMF, 65°C76%
CrystallizationHexane/EtOAc (3:1)>95% purity

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • X-ray diffraction : Resolve bond lengths/angles (e.g., twist angles of substituents relative to the tetrazolo-pyridine core) .
  • NMR : Assign peaks using ¹H-¹H COSY and HSQC for imidazole and tetrazole protons .
  • HRMS : Confirm molecular weight (e.g., ±0.001 Da accuracy) .
    Example : In triazolo[1,5-a]pyridines, carboxylate groups exhibited a 55.6° twist from the mean plane, resolved via XRD .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Target enzymes like α-glucosidase using ligand-binding assays:
  • Procedure : Incubate compound with enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), measure absorbance at 405 nm .
  • Controls : Include native ligands (e.g., acarbose) and validate with dose-response curves .
    Data Reference : Tetrazolo[1,5-a]pyridine derivatives showed IC₅₀ values comparable to benzylmaleimide in α-glucosidase inhibition .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition assays (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Answer : Address variability via:
  • Assay standardization : Use consistent substrate concentrations and pH buffers (e.g., phosphate buffer, pH 6.8) .
  • Structural analogs : Compare activity of derivatives (e.g., tert-butyl vs. benzyl substituents) to identify SAR trends .
  • Molecular docking : Predict binding modes using software like AutoDock Vina to explain potency differences .
    Example : Substitution at the imidazole N-position reduced α-glucosidase inhibition by 40%, suggesting steric hindrance .

Q. What strategies mitigate low yields in multi-step syntheses of tetrazolo-imidazole hybrids?

  • Methodological Answer :
  • Intermediate stability : Protect reactive groups (e.g., imidazole NH with tert-butyloxycarbonyl [Boc]) during coupling .
  • Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura cross-couplings .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 8 h to 30 min) while maintaining yield .
    Data Table :
StrategyImprovementReference
Boc protectionYield increase from 55% to 82%
Microwave heatingTime reduction by 75%

Q. How can computational methods predict metabolic stability and toxicity early in development?

  • Methodological Answer : Use in silico tools :
  • ADMET prediction : Software like Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and hERG liability .
  • Metabolite ID : GLORYx or SyGMa to simulate Phase I/II metabolism (e.g., hydroxylation of the imidazole ring) .
    Case Study : Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups showed reduced CYP3A4 inhibition in simulations .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. NMR-derived structural models?

  • Methodological Answer :
  • Dynamic effects : NMR captures solution-state conformations, while XRD shows solid-state packing. Compare torsion angles (e.g., carboxylate twist: 55.6° in XRD vs. 50–60° in NOESY) .
  • DFT calculations : Optimize geometry using Gaussian09 to reconcile differences .

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